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Glutor

Cat. No.: B12363988
M. Wt: 536.6 g/mol
InChI Key: RJNNHMLTCJHHRQ-HKBQPEDESA-N
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Description

Contextualization of Glutor within Contemporary Chemical Biology Research.

Contemporary chemical biology research extensively explores small molecules as tools to dissect complex biological pathways and as potential leads for therapeutic development. This compound is positioned within this landscape as a chemical probe and potential therapeutic agent targeting cellular glucose uptake. Its relevance stems from the critical role of glucose transporters, particularly GLUT1 and GLUT3, in supporting the elevated glycolytic rates observed in many cancer types nih.govpharmaffiliates.com. By inhibiting these transporters, this compound offers a means to disrupt cancer cell metabolism and energy supply, providing a valuable tool for studying metabolic dependencies in cancer and other proliferative diseases nih.gov. Its study contributes to the broader understanding of metabolic vulnerabilities in diseased states and the potential of small molecules to exploit these vulnerabilities.

Historical Perspectives on this compound's Discovery and Early Research Directions.

The discovery of this compound is rooted in high-throughput screening efforts designed to identify compounds that could effectively inhibit glucose transporters. Recognizing the overexpression of GLUTs in neoplastic cells and their crucial role in sustaining altered metabolism, researchers sought novel molecules capable of interfering with glucose uptake nih.govpharmaffiliates.com. This compound, identified as a piperazine-2-one derivative, emerged from these screens as a potent inhibitor of GLUT1, GLUT2, and GLUT3 nih.gov. Early research directions primarily focused on characterizing its inhibitory activity against these transporters and evaluating its impact on the survival and growth of various cancer cell lines in vitro. These initial studies established this compound as a promising compound with antineoplastic potential by targeting glucose metabolism.

Evolution of Research Paradigms Applied to this compound.

Following its initial discovery and characterization as a GLUT inhibitor, research on this compound has evolved to explore its mechanisms of action and potential applications more deeply. Beyond simply inhibiting glucose uptake, studies have investigated how this compound affects downstream metabolic pathways, induces cellular stress, and influences cell fate. Research has demonstrated that this compound treatment can lead to decreased glycolytic flux, altered expression of metabolism-related enzymes (such as HIF-1α, HK-2, and LDH-A), reduced lactate (B86563) production, and deregulated pH homeostasis in cancer cells nih.govpharmaffiliates.com.

Furthermore, research has expanded to examine this compound's impact on cell survival pathways, showing its ability to induce apoptosis and modulate the expression of key regulatory molecules like p53, Hsp70, and the Bcl-2/BAX ratio nih.govpharmaffiliates.com. The potential for combination therapies has also become a significant research avenue. Studies have shown that co-treatment with this compound and glutaminase (B10826351) inhibitors can exert synergistic effects in suppressing cancer cell growth, highlighting the importance of targeting metabolic plasticity.

More recent research paradigms have extended to investigating this compound's effects on immune cells, such as natural killer (NK) cells, to understand the broader implications of glucose transport inhibition in the tumor microenvironment and immune response. This evolution reflects a shift towards a more comprehensive understanding of this compound's biological activities beyond its primary target, positioning it as a valuable tool for exploring complex metabolic interactions in health and disease.

Selected IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Source
HCT116Colorectal Cancer10.8
UM-UC-3Bladder Cancer8.3
UO-31Renal Cell Carcinoma3.6
MIA PaCa-2Pancreatic Cancer1.1
Dalton's LymphomaThymic Origin10

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H32N6O3 B12363988 Glutor

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H32N6O3

Molecular Weight

536.6 g/mol

IUPAC Name

(6S)-6-methyl-5-[(4-morpholin-4-ylphenyl)methyl]-4-oxo-2-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C31H32N6O3/c1-31(30(39)33-20-24-6-5-13-32-19-24)22-37-28(18-27(34-37)25-7-3-2-4-8-25)29(38)36(31)21-23-9-11-26(12-10-23)35-14-16-40-17-15-35/h2-13,18-19H,14-17,20-22H2,1H3,(H,33,39)/t31-/m0/s1

InChI Key

RJNNHMLTCJHHRQ-HKBQPEDESA-N

Isomeric SMILES

C[C@]1(CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1CC4=CC=C(C=C4)N5CCOCC5)C(=O)NCC6=CN=CC=C6

Canonical SMILES

CC1(CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1CC4=CC=C(C=C4)N5CCOCC5)C(=O)NCC6=CN=CC=C6

Origin of Product

United States

Molecular Mechanisms of Glutor Action

Elucidation of Glutor's Direct Molecular Targets

The primary mechanism of action for this compound is the competitive inhibition of glucose transport across the cell membrane. nih.gov This is achieved through direct interaction with specific transporter proteins. While its effects cascade to modulate various cellular components and pathways, its direct molecular targets are more specific.

Identification of Protein Targets Modulated by this compound

The principal protein targets of this compound are members of the class I facilitative glucose transporter family. nih.gov Extensive research has specifically identified its inhibitory action against GLUT-1, GLUT-2, and GLUT-3. nih.govfrontiersin.org By binding to these transporters, this compound effectively blocks the cellular uptake of glucose, a critical nutrient for rapidly proliferating cells. nih.govmedchemexpress.com

The inhibition of these primary targets leads to downstream modulation of other proteins involved in cellular metabolism and survival. Studies have shown that treatment with this compound results in decreased expression of key metabolic enzymes and factors, including:

Hypoxia-inducible factor 1-α (HIF-1α) nih.gov

Hexokinase 2 (HK-2) nih.gov

Lactate (B86563) dehydrogenase A (LDH-A) nih.gov

Monocarboxylate transporter 1 (MCT1) nih.govnih.gov

Furthermore, this compound treatment has been observed to modulate the expression of cell survival regulatory molecules such as p53, Hsp70, IL-2 receptor CD25, and C-myc. nih.gov It is important to note that these are indirect effects resulting from the primary inhibition of glucose transport and the subsequent metabolic stress, rather than direct binding of this compound to these proteins.

Exploration of Nucleic Acid Interactions with this compound

Current scientific literature does not provide evidence of direct physical interactions between this compound and nucleic acids such as DNA or RNA. The observed alterations in the expression of genes, for instance the downregulation of GLUT1 and GLUT3 mRNA levels upon this compound treatment, are understood to be downstream consequences of its primary activity. nih.gov These changes in gene expression are likely triggered by the cellular response to metabolic stress induced by glucose uptake inhibition, rather than a direct binding of this compound to DNA or RNA molecules that would modulate their structure or function. nih.gov

Investigation of Lipid and Carbohydrate Interactions with this compound

This compound's mechanism is intrinsically linked to carbohydrates, specifically the inhibition of glucose transport. researchgate.net However, this action is mediated through its binding to the GLUT proteins, not through direct interaction with glucose molecules themselves. tandfonline.comresearchgate.net

The function and conformational state of GLUTs, the primary targets of this compound, are known to be influenced by their surrounding lipid environment in the cell membrane. Anionic and conical phospholipids (B1166683) are essential for the activity and stability of these transporters. nih.gov Anionic phospholipids, such as phosphatidic acid and phosphatidylserine, are crucial for activating and stabilizing the transporter's structure. nih.gov Conical lipids, like phosphatidylethanolamine, can further enhance transport activity. nih.gov While the lipid bilayer is the necessary environment for this compound's targets to function, there is currently no research indicating a direct binding interaction between this compound and these lipid molecules. The interaction is contextual, with the lipid membrane facilitating the proper conformation of the GLUT protein, which then allows for binding by this compound.

Protein-Ligand Interaction Studies of this compound

To comprehend the inhibitory action of this compound, detailed studies on its binding to target proteins are essential. Computational and in vitro studies have begun to characterize the nature of this interaction, providing insights into the binding site and the quantitative aspects of this molecular event.

Characterization of this compound Binding Sites on Target Macromolecules

Molecular docking and dynamic simulation studies have been employed to identify the binding site of this compound on GLUT-1 and GLUT-3. tandfonline.comtandfonline.com These in silico models suggest that this compound effectively binds to a site within the central channel of the transporters. tandfonline.comresearchgate.net One study indicates that this compound binds deeper at the intracellular end of the transporter compared to the natural substrate, glucose. researchgate.net This binding is thought to interfere with the conformational changes necessary for glucose translocation across the membrane. nih.gov

The binding of this compound to its target transporters is stabilized by numerous molecular interactions. tandfonline.com Docking studies have identified specific amino acid residues within GLUT-1 and GLUT-3 that are predicted to interact with the this compound molecule. tandfonline.comresearchgate.net

Target ProteinInteracting Amino Acid Residues
GLUT-1Phe291, Phe379, Glu380, Trp388, Trp412
GLUT-3Data from in silico models suggest similar binding pocket involvement as GLUT-1.

These residues, particularly the aromatic amino acids like Phenylalanine (Phe) and Tryptophan (Trp), likely form key interactions that anchor the this compound molecule within the binding pocket. mdpi.com

Quantitative Analysis of this compound Binding Kinetics and Thermodynamics

The potency of this compound's inhibitory effect has been quantified through various in vitro assays, which provide an indirect measure of its binding affinity. The half-maximal inhibitory concentration (IC50) for the inhibition of 2-deoxyglucose (2-DG) uptake has been determined in several cancer cell lines, with values in the low nanomolar range, indicating a high-affinity interaction with its target GLUTs. medchemexpress.com

Cell LineIC50 (nM) for 2-DG Uptake Inhibition
MIA PaCa-21.1
UO-313.6
UM-UC-38.3
HCT11610.8
Dalton's Lymphoma (DL)10

Molecular docking studies have further provided computational estimates of the binding thermodynamics. These analyses calculate parameters such as binding energy and the dissociation constant (Kd), which also suggest a stable and high-affinity complex is formed between this compound and the GLUT transporters. researchgate.netresearchgate.net

However, detailed experimental analysis of the binding kinetics (association rate constant, k_on; dissociation rate constant, k_off) and thermodynamics (changes in enthalpy, ΔH; and entropy, ΔS) for the this compound-GLUT interaction are not yet extensively reported in the scientific literature. While the low IC50 values and computational data strongly suggest a potent and stable binding, direct measurement of these kinetic and thermodynamic parameters would provide a more complete and dynamic picture of the interaction. nih.gov

Determination of Dissociation Constants (K_d) for this compound

The dissociation constant (K_d) is a definitive measure of the binding affinity between a ligand, such as this compound, and its receptor, in this case, the GLUT transporters. A lower K_d value signifies a stronger binding affinity. Although specific experimentally determined K_d values for the this compound-GLUT interaction are not yet reported in the literature, the potent biological activity of this compound, with IC50 values for glucose uptake inhibition in the low nanomolar range, implies a very low K_d. medchemexpress.commedchemexpress.com For instance, the IC50 value for this compound in MIA PaCa-2 pancreatic cancer cells is as low as 1.1 nM. medchemexpress.com While IC50 is not a direct measure of K_d, it is often used as a proxy for binding affinity, particularly in the early stages of drug discovery.

Analysis of this compound Association (k_on) and Dissociation (k_off) Rates

The kinetics of the interaction between this compound and GLUT transporters can be described by the association rate constant (k_on) and the dissociation rate constant (k_off). The k_on represents the rate at which this compound binds to the transporter, while the k_off describes the rate at which the this compound-GLUT complex dissociates. The ratio of k_off to k_on determines the dissociation constant (K_d).

Detailed experimental studies to determine the specific k_on and k_off rates for this compound's interaction with GLUT-1, GLUT-2, and GLUT-3 have not been published. Such studies, often conducted using techniques like surface plasmon resonance (SPR), would provide deeper insights into the dynamics of this compound's binding and the duration of its inhibitory effect at the molecular level.

Conformational Changes Induced by this compound Binding to Biomolecules

Glucose transporters of the GLUT family operate via a mechanism involving significant conformational changes, alternating between an outward-open and an inward-open state to facilitate the transport of glucose across the cell membrane. nih.gov It is hypothesized that inhibitor binding interferes with this conformational cycle.

While there is no direct experimental evidence from techniques like X-ray crystallography or cryo-electron microscopy detailing the specific conformational changes induced by this compound binding, in silico molecular docking studies have provided some insights. These computational models suggest that this compound forms a stable complex with GLUT-1 and GLUT-3. researchgate.net It is plausible that this compound binding stabilizes the transporter in a conformation that is non-productive for glucose transport, thereby inhibiting its function. One source suggests that this compound may bind to an allosteric site, a location distinct from the glucose-binding site, to induce these conformational changes. smolecule.com

Enzyme Kinetics and Modulation by this compound

The inhibition of glucose transport by this compound can be analyzed using the principles of enzyme kinetics, where the transporter is treated as an enzyme and glucose as the substrate.

This compound's Influence on Enzyme Catalytic Mechanisms

In the context of GLUT transporters, the "catalytic mechanism" is the process of facilitated diffusion of glucose across the cell membrane. This compound's primary influence is the inhibition of this transport process. By binding to the transporter, this compound effectively reduces the rate at which glucose can be moved into the cell. Studies have shown that this compound does not interfere with the activity of downstream glycolytic enzymes like hexokinase, indicating its specific action on the transport step. probechem.comdcchemicals.com

Characterization of Enzyme Inhibition or Activation Types by this compound (e.g., Competitive, Non-competitive, Uncompetitive, Allosteric)

The precise mode of inhibition by this compound has been a subject of discussion. Some reports suggest a competitive inhibition mechanism, where this compound directly competes with glucose for binding to the central substrate-binding cavity of the GLUT transporters. smolecule.com This is supported by the structural similarity of this compound to other known competitive GLUT inhibitors.

Conversely, there are also suggestions of an allosteric mode of inhibition , where this compound binds to a site distinct from the active glucose-binding site, inducing a conformational change that prevents glucose transport. nih.govsmolecule.com This is supported by the complex structure of this compound and the identification of allosteric binding pockets on GLUT transporters.

Without direct experimental kinetic data, such as Lineweaver-Burk plots, definitively classifying the type of inhibition remains challenging. It is also possible that this compound exhibits a mixed-type inhibition, combining elements of different inhibition models.

Determination of Kinetic Parameters (e.g., V_max, K_m) in the Presence of this compound

The effect of an inhibitor on the kinetics of an enzyme-catalyzed reaction is quantified by its impact on the maximum reaction velocity (V_max) and the Michaelis constant (K_m), which represents the substrate concentration at half-maximal velocity.

V_max : The maximum rate of glucose transport.

K_m : A measure of the affinity of the transporter for glucose.

To date, no studies have been published that report the experimentally determined V_max and K_m values for glucose transport in the presence of varying concentrations of this compound. Such data would be crucial for fully characterizing the inhibitory mechanism of this compound. For example, in a purely competitive inhibition model, the presence of this compound would be expected to increase the apparent K_m without affecting the V_max. In non-competitive inhibition, V_max would decrease with no change in K_m, and in uncompetitive inhibition, both V_max and K_m would decrease.

The following table summarizes the IC50 values of this compound in various cancer cell lines, which, as previously mentioned, suggest a high binding affinity.

Cell LineCancer TypeIC50 (nM)
HCT116Colorectal Cancer10.8 medchemexpress.com
UM-UC-3Bladder Cancer8.3 medchemexpress.com
UO-31Renal Cancer3.6 medchemexpress.com
MIA PaCa-2Pancreatic Cancer1.1 medchemexpress.com
Dalton's LymphomaThymic Tumor10.0 smolecule.com

This compound's Modulation of Cellular Signaling Pathways.frontiersin.orgresearchgate.net

This compound, a pan-inhibitor of class I glucose transporters (GLUTs), elicits significant alterations in cellular signaling pathways primarily by disrupting glucose uptake and the subsequent metabolic state of the cell. frontiersin.orgresearchgate.net This disruption triggers a cascade of downstream effects, impacting key regulatory molecules and signaling networks involved in cell survival, proliferation, and metabolism. researchgate.net Research in Dalton's lymphoma (DL) cells has shown that treatment with this compound leads to the modulation of several critical cell survival and metabolism regulatory molecules. researchgate.netnih.gov

Perturbation of Protein-Protein Interaction Networks by this compound.

Direct studies detailing the specific perturbations of protein-protein interaction (PPI) networks by this compound are not yet extensively available. However, based on the known interactions of its primary targets—the glucose transporters—it is possible to infer potential mechanisms of PPI network perturbation.

Glucose transporters, such as GLUT1, are known to interact with other cellular proteins. For instance, the GLUT1 C-terminal binding protein (GLUT1CBP) directly binds to the C-terminus of GLUT1 and connects the transporter to cytoskeletal components like myosin VI, α-actinin-1, and the kinesin superfamily protein KIF-1B. nih.gov This interaction is crucial for the proper localization and trafficking of GLUT1 to the cell membrane. nih.gov By binding to GLUTs, this compound may induce conformational changes in the transporters that could disrupt these vital protein-protein interactions. Such a disruption could lead to altered GLUT1 trafficking and localization, thereby affecting glucose uptake and downstream signaling in a manner that extends beyond simple competitive inhibition.

Furthermore, the metabolic shifts induced by this compound, such as increased oxidative stress, can lead to post-translational modifications of proteins, which in turn can alter their interaction profiles and perturb established PPI networks. While speculative, this provides a plausible framework for how this compound's primary action could ripple through the cellular interactome.

Impact on Transcription Factor-Gene Regulatory Networks.researchgate.net

This compound has been demonstrated to exert a significant impact on the networks of transcription factors that regulate gene expression, particularly those sensitive to cellular metabolic and stress states. researchgate.net

A key transcription factor affected by this compound is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) . Under normal metabolic conditions, cancer cells often exhibit upregulated glycolysis, a state that stabilizes HIF-1α. nih.gov This transcription factor, in turn, promotes the expression of genes involved in glycolysis, including glucose transporters themselves, creating a positive feedback loop that supports tumor growth. nih.gov Studies have shown that treatment with this compound leads to a decrease in the expression of HIF-1α. frontiersin.orgresearchgate.netnih.gov By inhibiting glucose uptake and glycolysis, this compound disrupts the metabolic environment that supports HIF-1α stability, leading to its downregulation. This, in turn, would suppress the transcription of HIF-1α target genes, contributing to the anti-proliferative effects of this compound. nih.gov

Another critical transcription factor modulated by this compound is p53 . Often referred to as the "guardian of the genome," p53 plays a central role in cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Research has indicated that this compound treatment can lead to the upregulation of genes associated with the p53 pathway. mdpi.com This suggests that the metabolic stress induced by glucose deprivation following this compound treatment activates p53-mediated transcriptional programs, pushing the cell towards apoptosis and cell cycle arrest. mdpi.com In Dalton's lymphoma cells, this compound treatment was specifically shown to increase the expression of p53. researchgate.netnih.gov

The modulation of these and other transcription factors, such as C-myc , whose expression was found to be decreased by this compound, represents a significant mechanism by which the compound alters the gene regulatory landscape of cancer cells. frontiersin.orgresearchgate.netnih.gov

Table 1: Impact of this compound on Key Transcription Factors and Associated Molecules

Transcription Factor / Molecule Effect of this compound Treatment Downstream Consequence Reference
HIF-1α Decreased expression Suppression of glycolytic gene expression frontiersin.orgresearchgate.netnih.gov
p53 Increased expression Activation of apoptosis and cell cycle arrest pathways researchgate.netnih.govmdpi.com
C-myc Decreased expression Inhibition of cell proliferation and growth frontiersin.orgresearchgate.netnih.gov
HK-2 Decreased expression Inhibition of glycolysis frontiersin.orgresearchgate.netnih.gov
LDH-A Decreased expression Reduced lactate production frontiersin.orgresearchgate.netnih.gov

Systems-Level Network Perturbations Induced by this compound.

The primary inhibitory action of this compound on glucose transporters initiates a cascade of events that results in significant systems-level perturbations within the cell. These perturbations are not confined to a single pathway but rather represent a holistic disruption of the cellular network.

By blocking the primary route of glucose entry, this compound forces a systemic metabolic reprogramming. mdpi.com Cells treated with this compound exhibit a sharp decrease in glycolytic flux and are compelled to shift their energy production towards oxidative phosphorylation. mdpi.com This fundamental change in metabolism has far-reaching consequences, affecting the availability of ATP, redox cofactors (NADH, FADH2), and biosynthetic precursors.

This metabolic shift directly influences major signaling hubs. For example, the mTOR pathway, a central regulator of cell growth and proliferation that is highly sensitive to nutrient availability, is impacted by this compound. mdpi.com A delayed but prolonged upregulation of phosphorylated mTOR (pmTOR) has been observed in natural killer (NK) cells following this compound treatment, indicating a complex regulatory response to the sustained metabolic stress. mdpi.com

Furthermore, this compound treatment leads to an increase in intracellular reactive oxygen species (ROS) and depolarization of the mitochondrial membrane. researchgate.netnih.gov This increased oxidative stress contributes to the activation of stress-response pathways, including the p53-mediated apoptosis pathway, and alters the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein BAX. researchgate.netnih.gov

The cumulative effect of these interconnected events—metabolic reprogramming, modulation of key signaling pathways like HIF-1α and p53, and induction of oxidative stress—constitutes a systems-level perturbation that ultimately drives the cell towards apoptosis and inhibits proliferation. researchgate.netmdpi.com This multifaceted impact underscores the potential of targeting a central metabolic node like glucose transport to induce a collapse of the broader cellular network that sustains cancer cells.

Table 2: Summary of Systems-Level Perturbations by this compound

Cellular Process Effect of this compound Key Molecules Involved Reference
Cellular Metabolism Inhibition of glycolysis, shift to oxidative phosphorylation GLUTs, HK-2, LDH-A frontiersin.orgresearchgate.netnih.govmdpi.com
Cell Signaling Modulation of key regulatory pathways HIF-1α, p53, C-myc, mTOR frontiersin.orgresearchgate.netnih.govmdpi.com
Oxidative State Increased intracellular ROS - researchgate.netnih.gov
Mitochondrial Function Membrane depolarization Bcl-2, BAX researchgate.netnih.gov
Cell Fate Induction of apoptosis and cell cycle arrest p53, Bcl-2/BAX ratio researchgate.netnih.govmdpi.com

Biosynthesis and Metabolic Pathways of Glutor

Glutor's Biogenetic Origins and Precursor Molecule Elucidation.

Based on the analyzed information, this compound is presented as a synthesized compound rather than a product of natural biological biosynthesis. Therefore, details concerning its biogenetic origins and the elucidation of its precursor molecules in a biological context are not applicable. The compound is described as a piperazine-2-one derivative, suggesting a chemical synthesis route nih.govfrontiersin.org.

Enzymatic Steps in this compound Biosynthesis.

As this compound is identified as a synthetic molecule, the concept of biological enzymatic steps involved in its biosynthesis is not supported by the provided data.

Mechanistic Enzymology of this compound-Producing Enzymes.

Given the lack of evidence for biological enzymes that produce this compound, the mechanistic enzymology of such enzymes cannot be discussed based on the available information.

Metabolic Flux Analysis in this compound-Producing Biological Systems.

Metabolic flux analysis (MFA) is a technique used to quantify the reaction rates within metabolic networks in biological systems creative-proteomics.comwikipedia.org. It can reveal the activity of intracellular metabolic reactions and the contribution of different pathways creative-proteomics.com. While the provided information does not discuss MFA in the context of organisms producing this compound (as it is synthetic), it is highly relevant to understanding the effects of this compound on the metabolic flux of cells.

Studies involving this compound often examine its impact on glucose uptake and subsequent metabolic pathways like glycolysis in various cell types, particularly cancer cells medchemexpress.comnih.gov. This compound functions by inhibiting glucose transporters, thereby reducing glucose uptake medchemexpress.com. This inhibition can lead to significant alterations in metabolic flux, shifting the reliance of cells away from glycolysis .

MFA, often utilizing isotopic tracers like 13C-labeled glucose, can be employed to quantify these changes in metabolic flux in cells treated with this compound creative-proteomics.comwikipedia.org. This allows researchers to precisely measure how the inhibition of glucose transport by this compound affects the flow of metabolites through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle creative-proteomics.commdpi.com. For instance, reduced glycolytic flux and potentially increased oxidative phosphorylation have been observed in cells treated with this compound . MFA could provide quantitative data on these metabolic shifts.

Metabolic flux analysis can help identify how cells adapt to glucose deprivation induced by this compound, potentially revealing dependencies on alternative metabolic pathways, such as glutaminolysis frontiersin.orgmdpi.com. Studies have shown that inhibiting glucose uptake with compounds like this compound can lead to increased expression of amino acid transporters, suggesting a metabolic adaptation to utilize alternative fuels mdpi.com.

Strategies for Biosynthetic Pathway Engineering for this compound Production or Modification.

As this compound is a synthetic compound, strategies for its biological biosynthetic pathway engineering for production are not applicable in the traditional sense of manipulating natural biological pathways. However, the principles of metabolic and biosynthetic pathway engineering are relevant in the context of understanding and potentially manipulating the metabolic pathways affected by this compound or for the synthesis of related compounds.

Metabolic engineering involves the optimization of cellular metabolic machinery to produce desired chemicals nih.gov. Biosynthetic pathway engineering focuses on manipulating the genes and enzymes involved in the synthesis of specific compounds nih.govnih.gov. While not for this compound itself, these strategies are used to engineer microorganisms for the production of various valuable chemicals from renewable resources like glucose nih.govnih.govresearchgate.netrsc.org.

The study of this compound's effects on glucose metabolism provides insights that could be relevant to metabolic engineering efforts aimed at altering glucose uptake or utilization in other biological systems. For example, understanding how this compound inhibits specific GLUTs could inform strategies for engineering cells with altered glucose transport characteristics.

Furthermore, chemical synthesis pathways for compounds structurally related to this compound, such as other piperazine-2-one derivatives or GLUT inhibitors, could potentially be optimized or modified using principles analogous to biosynthetic pathway engineering, albeit through chemical rather than biological means .

Genetic Manipulation of this compound Biosynthetic Gene Clusters.

Since this compound is a synthetic compound and not the product of a biological biosynthetic gene cluster (BGC), the genetic manipulation of such clusters for this compound synthesis is not relevant. Biosynthetic gene clusters are typically found in microorganisms and plants and encode the enzymes required for the biosynthesis of natural products jmicrobiol.or.krfrontiersin.org.

However, genetic manipulation of genes encoding glucose transporters (the targets of this compound) or enzymes in glucose metabolic pathways (affected by this compound) is a key aspect of metabolic engineering nih.govplos.org. For instance, genetic manipulation can be used to alter the expression levels of GLUTs or glycolytic enzymes to study their impact on cellular metabolism or to engineer cells with desired metabolic phenotypes plos.org.

Genetic manipulation techniques are widely used in the broader field of metabolic and biosynthetic pathway engineering to introduce, delete, or modify genes involved in metabolic pathways to enhance the production of desired compounds or alter cellular metabolism nih.govjmicrobiol.or.krnih.govnih.gov. While not applied to this compound's own biosynthesis, these techniques are crucial for studying the biological systems that this compound interacts with.

Advanced Chemical Synthesis Strategies for Glutor and Its Analogues

Retrosynthetic Analysis and Strategic Design for Glutor.

The strategic design for the synthesis of this compound and its derivatives has centered around the construction of the piperazine-2-one core. Retrosynthetic analysis points towards the formation of this core structure through key coupling reactions. One prominent approach involves a modified Ugi four-component reaction. invivochem.cnnih.gov This convergent method allows for the rapid assembly of complex molecules from readily available starting materials. In the context of this compound synthesis, this strategy involves generating a bifunctional core scaffold, typically a ketone and a carboxylic ester, in initial steps, which are then subjected to the Ugi reaction conditions. invivochem.cn This approach is particularly valuable for generating diverse libraries of compounds around the core structure.

Novel Reaction Methodologies in this compound Synthesis.

The synthesis of this compound and its derivatives has notably employed a modified Ugi four-component reaction. invivochem.cnnih.gov This methodology is crucial for the efficient construction of the piperazine-2-one scaffold that defines this compound's structural class. dcchemicals.comglpbio.com The modified Ugi reaction allows for the incorporation of different molecular fragments in a single step, contributing to the novelty and efficiency of the synthetic route. invivochem.cn

Stereoselective and Enantioselective Synthesis of this compound.

While the general synthesis of this compound involves a modified Ugi reaction, the development of enantiomerically pure analogues has also been reported. medchemexpress.com Achieving stereocontrol in the synthesis of complex molecules like this compound is critical for ensuring biological activity and specificity. Although specific details on the stereoselective or enantioselective steps within the modified Ugi synthesis of this compound are not extensively detailed in the provided sources, the existence of enantiomerically pure analogues suggests that methods for controlling stereochemistry have been developed or applied in related synthetic efforts. medchemexpress.com General strategies in stereoselective synthesis often involve the use of chiral catalysts, auxiliaries, or reagents to direct the formation of specific stereoisomers.

Green Chemistry Principles Applied to this compound Synthesis.

While the principles of Green Chemistry advocate for environmentally benign synthetic methods, including waste prevention, atom economy, and the use of safer solvents and renewable feedstocks nih.gov, specific details on the application of these principles directly to the synthesis of this compound are not provided in the examined literature. Research in green chemistry applied to chemical synthesis often focuses on areas such as using plant extracts for nanoparticle synthesis or developing biochemical routes for chemical production. The general principles of minimizing waste and using less hazardous substances are relevant to any chemical synthesis, including that of this compound, but specific implementations for this compound are not described in the available information.

High-Pressure Driven Chemical Synthesis Approaches for this compound Precursors or Derivatives.

There is no information available in the provided search results regarding the use of high-pressure driven chemical synthesis approaches for the synthesis of this compound or its precursors or derivatives. High-pressure synthesis is a technique used in various areas of chemistry, often for materials synthesis or reactions that are sluggish under ambient pressure, but its application in the context of this compound synthesis is not mentioned.

Combinatorial Chemistry and Library Synthesis of this compound Derivatives.

Combinatorial chemistry and library synthesis have played a significant role in the identification and study of this compound and its analogues. This compound itself was identified through high-throughput screening of a compound library. nih.gov The synthesis of a library of piperazin-2-one-based compounds, including this compound analogues, has been undertaken to explore structure-activity relationships (SAR). nih.gov This involves synthesizing a diverse collection of compounds by varying substituents on the core piperazine-2-one scaffold using methods like the modified Ugi four-component reaction. invivochem.cnnih.gov This systematic variation allows researchers to understand how structural changes impact the inhibitory activity against GLUTs. For example, a total of 95 analogues were synthesized or obtained commercially for SAR delineation. nih.gov

Biomimetic Synthesis Approaches for this compound.

There is no information available in the provided search results that describes biomimetic synthesis approaches specifically for this compound. Biomimetic synthesis aims to synthesize chemical compounds using pathways and mechanisms inspired by biological processes. While some research explores biomimetic routes for other natural products or complex molecules, a biomimetic strategy for the synthesis of this compound, a non-natural piperazine-2-one derivative, is not mentioned in the examined literature.

Solid-Phase and Automated Synthesis Techniques for this compound.

Solid-phase synthesis (SPS) and automated synthesis techniques represent powerful methodologies for the construction of complex organic molecules, offering significant advantages over traditional solution-phase methods, particularly in terms of efficiency, purity, and throughput spirochem.comontosight.aichempep.com. While specific detailed research findings on the solid-phase or automated synthesis of this compound, a piperazine-2-one derivative researchgate.netnih.gov, are not extensively documented in the publicly available literature, the principles and established practices of these techniques are highly relevant to the potential synthesis of such a complex scaffold.

Solid-phase synthesis involves immobilizing the growing molecule onto an insoluble solid support, typically polymeric beads ontosight.aichempep.combiosynth.comjove.com. This approach, pioneered by R. Bruce Merrifield for peptide synthesis, simplifies purification at each step, as excess reagents and byproducts can be easily removed by washing the solid support ontosight.aichempep.comjove.com. The molecule is built step-by-step through a series of coupling and deprotection reactions ontosight.aicreative-peptides.com. Following the completion of the synthesis, the desired compound is cleaved from the solid support ontosight.aicreative-peptides.com.

The success of solid-phase synthesis is heavily reliant on the appropriate selection of the solid support (resin) and the linker molecule that attaches the initial building block to the resin biosynth.combiotage.compeptide.com. Different resins and linkers are available, offering varying chemical properties and cleavage conditions, which are crucial considerations depending on the structure and desired C-terminal functionality of the target molecule biotage.comsigmaaldrich.comnih.gov. For a complex molecule like this compound, careful selection of a linker that is stable throughout the synthesis steps but allows for efficient cleavage without degrading the final product would be paramount.

Automated synthesis leverages robotic systems and computer control to perform the sequential steps of solid-phase synthesis creative-peptides.comwikipedia.orgfiveable.meamericanpeptidesociety.org. This automation significantly enhances the speed, reproducibility, and efficiency of the synthesis process spirochem.comcreative-peptides.comwikipedia.orgfiveable.meamericanpeptidesociety.orgsynplechem.comd-nb.info. Automated synthesizers can precisely control reaction parameters such as temperature, reaction time, and reagent delivery, minimizing human error and enabling parallel synthesis of multiple compounds or libraries creative-peptides.comamericanpeptidesociety.orgchemspeed.com. For the synthesis of this compound or its analogues, automated solid-phase synthesis could allow for rapid exploration of different synthetic routes, optimization of reaction conditions for each coupling step, and the efficient generation of various structural analogues by simply changing the building blocks introduced at specific stages.

The application of solid-phase and automated techniques to the synthesis of a molecule like this compound, with its distinct piperazine-2-one core and multiple substituents, would involve adapting established protocols for complex organic molecules. This might include optimizing coupling reactions to ensure high yields and minimize side reactions, particularly around potentially sensitive functional groups or stereocenters present in the this compound structure biotage.comnih.gov. The choice of protecting groups for various functionalities would also need to be compatible with the solid-phase chemistry and the final cleavage conditions nih.gov.

Increased Efficiency: Simplified purification steps save significant time and labor compared to traditional solution-phase synthesis, where isolation and purification are required after each reaction. spirochem.comontosight.aid-nb.info

Improved Purity: Repeated washing steps on the solid support effectively remove excess reagents and soluble byproducts, often leading to higher purity of the intermediate and final products. spirochem.comontosight.aid-nb.info

Amenability to Automation: The heterogeneous nature of solid-phase synthesis makes it well-suited for automation, enabling high-throughput synthesis and parallel processing. spirochem.comamericanpeptidesociety.orgd-nb.info

Reproducibility: Automated systems provide precise control over reaction conditions, leading to improved reproducibility of synthesis outcomes compared to manual methods. wikipedia.orgfiveable.meamericanpeptidesociety.org

Potential challenges in applying solid-phase synthesis to a complex molecule like this compound could include optimizing reaction conditions for each coupling step involving bulky or less reactive building blocks, potential aggregation of the growing chain on the solid support depending on the sequence of additions, and ensuring efficient cleavage of the final product from the resin without degradation nih.gov.

Illustrative data from general solid-phase and automated synthesis applications highlight the potential of these techniques for complex molecule synthesis:

TechniqueSolid Support/Resin ExampleLinker Type ExampleTypical Yield Range (per step)Typical Purity Range (Crude)Key Advantage for Complex Molecules
Solid-Phase Synthesis (General)Polystyrene, PEG-basedWang, Rink Amide>95%Often >80%Simplified purification
Automated SynthesisPolystyrene, PEG-basedWang, Rink Amide>98% (with optimization)Often >90%Speed, Reproducibility, High Throughput

Note: The data presented in this table are general examples illustrating typical outcomes and advantages in solid-phase and automated synthesis of complex organic molecules and peptides. Specific yields and purities for this compound would require dedicated experimental optimization.

Sophisticated Analytical Methodologies for Glutor Research

Advanced Spectroscopic Techniques for Glutor-Biomolecule Interaction Analysis.

Spectroscopic methods are invaluable for probing the interactions between a small molecule like "this compound" and larger biomolecules such as proteins, nucleic acids, and lipids. These techniques exploit the interaction of light or electromagnetic radiation with the molecules to provide information about binding events, conformational changes, and structural details of the resulting complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Complex Structure Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules and studying their interactions in solution. For a compound like "this compound," NMR would be essential for several key applications. By analyzing the chemical shifts and coupling patterns of atomic nuclei (commonly 1H, 13C, 15N) within "this compound" and its biomolecular partner, researchers can gain detailed insights into the binding interface and the conformational changes that occur upon complex formation. nih.govconductscience.com

Two-dimensional (2D) and higher-dimensional NMR experiments, such as Heteronuclear Single Quantum Correlation (HSQC), are particularly useful for mapping interaction sites. nih.govncsu.edu Changes in the NMR signals of specific atoms in either "this compound" or the biomolecule upon binding indicate proximity and interaction. nih.gov This allows for the identification of the specific residues or atoms involved in the binding event. Furthermore, advanced NMR techniques can provide information on the kinetics and thermodynamics of the interaction, as well as the dynamics of the complex. nih.gov While specific data for "this compound" is unavailable, NMR has been successfully applied to study interactions between small molecules and various biomolecules, including proteins and RNA, providing crucial structural and mechanistic details. nih.govoup.com

Mass Spectrometry (MS) in this compound-Target Identification and Quantification.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. In the context of "this compound" research, MS would be critical for identifying potential biological targets and quantifying "this compound" and its metabolites in complex biological matrices. technologynetworks.comdanaher.com

Techniques such as affinity purification coupled with mass spectrometry (AP-MS) could be employed to isolate biomolecules that bind to "this compound," thereby identifying potential protein targets. creative-proteomics.com Quantitative MS methods, such as stable isotope labeling or label-free quantification, would allow for the precise measurement of "this compound" concentrations in biological samples, essential for pharmacokinetic and pharmacodynamic studies. technologynetworks.combiognosys.com Tandem MS (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation of "this compound" and its metabolites. alwsci.comomicsonline.org High-resolution MS (HRMS) offers precise mass measurements, aiding in the identification of unknown metabolites. alwsci.com MS-based proteomics and metabolomics approaches can also provide system-wide insights into the biological pathways affected by "this compound" interaction. biognosys.commonash.edu

Optical-Based Spectroscopic Methods (e.g., Fluorescence, Circular Dichroism, Fourier Transform Infrared) for this compound Interactions.

Optical spectroscopy techniques offer alternative and complementary approaches to study "this compound"-biomolecule interactions, often providing insights into conformational changes and binding dynamics.

Fluorescence spectroscopy is highly sensitive and widely used to study protein-ligand interactions. nih.govspringernature.com If "this compound" is fluorescent or can be labeled with a fluorescent probe, changes in fluorescence intensity, emission spectra, or polarization upon binding to a biomolecule can be monitored to determine binding constants and kinetics. nih.govspringernature.comphotophysics.combmglabtech.com Intrinsic protein fluorescence, particularly from tryptophan residues, can also be used to study interactions if "this compound" binding affects the protein's fluorescence properties. photophysics.com

Circular Dichroism (CD) spectroscopy is valuable for studying the conformational structure of chiral molecules, particularly proteins and nucleic acids. patsnap.comresearchgate.netcreative-proteomics.com If "this compound" binding induces conformational changes in a biomolecule, these changes can be detected by alterations in the CD spectrum. researchgate.netcreative-proteomics.comresearchgate.netnih.gov CD can provide information on changes in the secondary structure (e.g., alpha-helices, beta-sheets) of proteins upon ligand binding. patsnap.comcreative-proteomics.comresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of molecules, offering a "fingerprint" that can be used to identify functional groups and study molecular interactions. researchgate.netrockymountainlabs.commdpi.comfrontiersin.org FTIR can be applied to study the interaction of "this compound" with biomolecules by monitoring changes in characteristic absorption bands corresponding to specific functional groups in either molecule upon complex formation. rockymountainlabs.com This technique can provide insights into the types of bonds involved in the interaction and potential structural rearrangements. researchgate.netrockymountainlabs.comnews-medical.net

Advanced Chromatographic Separations for this compound and its Metabolites.

Chromatographic techniques are essential for separating "this compound" from complex mixtures, such as biological samples or synthesis reaction mixtures, and for isolating and analyzing its metabolites. Coupling chromatography with sensitive detection methods, particularly mass spectrometry, is a standard approach in drug discovery and metabolism studies. alwsci.comomicsonline.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Systems for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating and quantifying non-volatile or semi-volatile compounds. omicsonline.org In "this compound" research, HPLC would be crucial for purifying synthesized "this compound," analyzing its purity, and quantifying it in various samples. omicsonline.org

Coupling HPLC with advanced detection systems enhances its capabilities. HPLC-UV/Vis detection is commonly used for compounds that absorb ultraviolet or visible light, allowing for their detection and quantification. omicsonline.orglabcompare.com However, for more complex matrices or when higher sensitivity and specificity are required, HPLC is frequently coupled with Mass Spectrometry (HPLC-MS). alwsci.comomicsonline.orgnih.gov HPLC-MS is considered a gold standard for the identification and quantification of drugs and their metabolites in biological samples due to its ability to separate complex mixtures and provide structural information through MS. alwsci.comnih.gov Ultra-high-pressure liquid chromatography (UHPLC) is a more recent advancement that offers improved separation efficiency and speed. chromatographyonline.com

Gas Chromatography (GC) for Volatile this compound Metabolites.

Gas Chromatography (GC) is a technique used for separating and analyzing volatile or semi-volatile compounds. omicsonline.org If "this compound" or its metabolites are volatile, GC would be an appropriate technique for their analysis. alwsci.comomicsonline.org

Similar to HPLC, GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification capabilities. alwsci.comfrontlinegenomics.comresearchgate.netmdpi.commdpi.comnih.gov GC-MS is particularly useful for analyzing volatile organic compounds (VOCs) and can be applied to study volatile metabolites of "this compound" in biological samples such as breath or urine. researchgate.netmdpi.comnih.gov This hyphenated technique allows for the separation of complex mixtures of volatile metabolites and their subsequent identification based on their mass spectra. researchgate.netmdpi.comnih.gov

X-ray Crystallography for this compound-Macromolecule Complex Structures

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution. mtoz-biolabs.comazolifesciences.com In the context of this compound research, it is invaluable for visualizing how this compound interacts with its target macromolecules. By analyzing the diffraction pattern produced when X-rays pass through a crystal of the this compound-macromolecule complex, researchers can generate an electron density map. mtoz-biolabs.comjaxa.jp This map allows for the construction of a detailed atomic model, revealing the precise binding site of this compound on the macromolecule, the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the macromolecule induced by this compound binding. mtoz-biolabs.comcreative-biostructure.commigrationletters.com

This atomic-level detail is crucial for understanding the molecular recognition between this compound and its target. creative-biostructure.com It can highlight key residues involved in binding and provide a structural basis for understanding the affinity and specificity of the interaction. migrationletters.com X-ray crystallography can also be used to identify cryptic binding sites that may only become apparent upon ligand binding. creative-biostructure.com The technique is considered a "gold standard" for studying protein-ligand structures and is routinely used in structural biology and pharmaceutical industries. azolifesciences.comdrughunter.com While crystallization of macromolecule-Glutor complexes can be challenging, successful crystallization and structure determination provide definitive insights into the structural basis of their interaction. rcsb.org

Biophysical Techniques for this compound Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques provide quantitative data on the binding kinetics and thermodynamics of molecular interactions, offering insights beyond a static structural snapshot. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two prominent methods used in this compound research for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors molecular binding events in real-time. nih.govnih.govspringernature.com In SPR experiments involving this compound, the target macromolecule is typically immobilized on a sensor chip surface. nih.govspringernature.com As a solution containing this compound flows over the surface, binding to the immobilized macromolecule causes a change in the refractive index near the sensor surface, which is detected as an SPR signal, measured in resonance units (RU). springernature.combio-rad.com

The real-time nature of SPR allows for the determination of both the association rate constant (kon) and the dissociation rate constant (koff). bio-rad.compharmafeatures.com From these kinetic parameters, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = koff / kon). pnas.org SPR is particularly useful for studying the binding of small molecules to larger macromolecules and is routinely used in fragment-based drug discovery screening. nih.govcreative-biolabs.com It can provide a dynamic view of molecular engagement and help prioritize compounds based on their kinetic profiles, such as slow off-rates which can correlate with prolonged target occupancy. pharmafeatures.com SPR is sensitive and provides quantitative data on binding affinity, rate constants, and can even be used to investigate binding thermodynamics. researchgate.netox.ac.uk

Isothermal Titration Calorimetry (ITC)

ITC is a calorimetric technique that directly measures the heat released or absorbed during a molecular binding event. wikipedia.orgharvard.edudomainex.co.uk This label-free method provides a complete thermodynamic profile of the interaction between this compound and its target macromolecule in a single experiment. domainex.co.ukmalvernpanalytical.comulisboa.pt

In an ITC experiment, precise aliquots of this compound are titrated into a solution containing the macromolecule in a sample cell, while a reference cell contains only buffer. wikipedia.orgharvard.edu The heat changes associated with each injection are measured to maintain the temperature difference between the cells at zero. wikipedia.orgharvard.edu The cumulative heat change over the titration is analyzed to determine several key binding parameters: the binding stoichiometry (n), the binding affinity (equilibrium association constant, KA, or dissociation constant, KD), the binding enthalpy (ΔH), and the binding entropy (ΔS). domainex.co.ukmalvernpanalytical.comulisboa.ptupm.es

ITC is considered a "gold standard" for studying intermolecular interactions and is particularly useful for characterizing protein-ligand binding. malvernpanalytical.comupm.es It provides valuable information on whether two molecules interact, the stoichiometry of the interaction, the strength of the complex formation, and how the binding free energy is partitioned into enthalpic and entropic contributions. upm.es This thermodynamic data can provide insights into the driving forces of the interaction (e.g., driven by enthalpy or entropy). domainex.co.uk ITC is a non-destructive technique and can be performed in solution, requiring no modification or immobilization of the binding partners. domainex.co.ukmalvernpanalytical.com

Together, SPR and ITC offer complementary information. SPR excels at providing detailed kinetic data, while ITC provides a comprehensive thermodynamic description of the binding process. pharmafeatures.com

Microfluidic Systems for High-Throughput this compound Assays

Microfluidic systems offer significant advantages for conducting high-throughput assays in this compound research, particularly for screening large libraries of compounds or analyzing interactions with limited sample volumes. These systems manipulate small volumes of fluids within microchannels, enabling miniaturization, automation, and increased assay speed. atrandi.cominsightconferences.comresearchgate.net

Microfluidics can be integrated with various detection methods, such as fluorescence anisotropy or other optical techniques, to perform binding assays. acs.orgmdpi.com Droplet-based microfluidics, for example, allows for the compartmentalization of reactions in picoliter-sized droplets, enabling the screening of thousands to millions of interactions per day. atrandi.comresearchgate.netacs.org This is significantly higher throughput compared to conventional methods. atrandi.comnews-medical.net

These systems are valuable for high-throughput screening of small molecules like this compound against target macromolecules to identify binders or characterize interactions rapidly. creative-biolabs.comnews-medical.net They can reduce reagent consumption and turnaround times. insightconferences.com Microfluidic platforms can be designed for various assay formats, including homogeneous binding assays. acs.org Some microfluidic approaches can even separate bound and unbound molecules to quantify binding events. rsc.org The ability to perform assays in highly controlled microenvironments also offers potential for mimicking physiological conditions. researchgate.net Microfluidic systems are increasingly used in protein engineering and drug discovery workflows to accelerate the identification and characterization of molecular interactions. insightconferences.comnews-medical.net

Computational and Systems Biology Approaches in Glutor Research

Molecular Modeling and Simulation of Glutor

Molecular modeling and simulation encompass a range of techniques used to study the structure, dynamics, and interactions of molecules. For a compound like this compound, these methods can provide detailed insights into its three-dimensional structure, conformational flexibility, and how it behaves in different environments, including biological systems. mpg.dewikipedia.orgtandfonline.com Molecular dynamics (MD) simulation, for instance, describes the time evolution of a molecular system by numerically solving Newton's equations of motion for all atoms, offering atomic-level insights into structural changes and dynamics over time. nih.goviitm.ac.in

Molecular Docking and Virtual Screening for this compound Binding Modes

Molecular docking is a computational technique used to predict the preferred binding pose and affinity of a small molecule, such as this compound, to a target biomolecule, typically a protein. annualreviews.orgsarpublication.comscispace.com This method aims to determine the most energetically favorable geometry of this compound when bound to a target, providing its three-dimensional coordinates relative to the target. annualreviews.org Molecular docking is a key component of structure-based drug design (SBDD) and is widely employed in virtual screening campaigns to identify potential ligands for a specific target from large databases of chemical compounds. mdpi.comannualreviews.orgnih.gov By assessing the fit of molecules into a target binding site, docking can help discover novel ligands and provide starting points for structure-based ligand optimization. annualreviews.orgwikipedia.org Scoring functions are used in docking to estimate the binding energy of a particular pose, and sampling procedures search for the pose with the lowest predicted binding energy. annualreviews.org

Molecular docking methods can be broadly classified based on the flexibility considered during the simulation, ranging from rigid docking, where both the ligand and receptor are treated as rigid bodies, to flexible docking, where the ligand and/or the receptor are allowed to change conformation. Semi-flexible docking, which keeps the protein rigid while accounting for ligand flexibility, is commonly used. sarpublication.com

Molecular Dynamics Simulations of this compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are essential for studying the dynamic behavior of this compound in complex with biomolecules, such as proteins or nucleic acids. nih.goviitm.ac.innih.gov While molecular docking provides a static snapshot of a potential binding pose, MD simulations compute the time-dependent movements of atoms, offering insights into conformational changes, flexibility, and the stability of the this compound-biomolecule complex in a physiological environment. biorxiv.orgbiotechrep.ir

MD simulations can handle the high complexity of protein structures and assess relevant time scales, providing a microscopic description of interatomic forces and atomic motions. mpg.dempg.de This allows researchers to interpret experimental data and make predictions about biomolecular behaviors. iitm.ac.inmpg.deuzh.ch Simulations of systems containing tens to hundreds of thousands of atoms are now routine, with larger systems also being studied with appropriate computing facilities. nih.gov Advanced algorithms and high-performance computing have enabled MD simulations to reach time scales compatible with biological processes, allowing the effective simulation of conformational changes or ligand binding. nih.govmpg.de

Force fields, which are approximations of quantum mechanics, are used in MD simulations to describe the interactions between atoms. Commonly used force fields for biomolecules include AMBER, CHARMM, GROMOS, and OPLS. nih.gov The choice of force field can influence the simulation results, and ongoing research aims to improve their accuracy, particularly for complex systems or those involving nucleic acids. nih.govbiorxiv.org

MD simulations of protein-ligand complexes can reveal details about the binding process that are difficult to obtain experimentally. uzh.ch For example, they can show how a ligand binds to a protein, the intermediate states involved, and the influence of the solvent. uzh.ch

Free Energy Calculations of this compound Binding

Calculating the binding free energy (ΔG) of this compound to its biological target is crucial for quantifying the strength of the interaction and is directly related to the equilibrium dissociation constant (KD). mpg.dewustl.eduwiley-vch.de While experimental techniques can measure binding affinities, computational methods, particularly free energy calculations based on MD simulations, offer a powerful way to predict and understand the thermodynamics of binding. mpg.dewustl.eduresearchgate.net

Rigorous free energy calculations based on statistical thermodynamics aim to compute the free energy difference between the bound and unbound states of this compound. wustl.edu These methods can even compute free energies for chemically impossible transitions, providing flexibility in the computational approach. wustl.edu Compared to QSAR and docking, free energy calculations to compute binding affinities have more recently been widely employed in drug design applications, offering the potential for more reliable and quantitative results. wustl.edu

Various methods exist for free energy calculations, including molecular alchemy methods, potential of mean force calculations, and endpoint methods like MM-PBSA. wustl.edunih.gov Alchemical free energy calculations, for instance, involve transforming one molecule into another or decoupling a molecule from its environment in a series of simulation steps to calculate the free energy difference. wustl.edunih.gov

Free energy calculations can predict the effect of modifications to this compound on its binding strength, making them valuable tools for optimizing lead compounds in drug design. wustl.edupnas.org While computationally demanding, these calculations can be parallelized, allowing for efficient prediction of relative binding free energies. pnas.org The accuracy of free energy calculations depends on adequate sampling of the conformational space and the accuracy of the force field used. nih.govnih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) for this compound

Cheminformatics is an interdisciplinary field that uses computational and informational tools to address chemical problems, including the management, analysis, and interpretation of chemical data. researchgate.netacs.orgacm.org It plays a significant role in drug discovery by enabling the exploration of chemical space, the construction of chemical databases, and the identification of relationships between chemical structure and biological activity. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) is a widely used cheminformatics technique that develops mathematical models to correlate the structural and physicochemical properties of chemical compounds with their biological activities. researchgate.netresearchgate.netwikipedia.orgmdpi.com The fundamental principle behind QSAR is that the biological activity of a molecule is a function of its chemical structure, and structurally similar compounds tend to have similar activities. researchgate.netacm.orgwikipedia.orgnih.gov

Predictive Modeling of this compound's Biological Activity

QSAR models can be used to predict the biological activity of new or untested this compound analogues based on the relationships learned from a set of compounds with known structures and activities. researchgate.netwikipedia.orgscholarsresearchlibrary.com These models can be regression models, predicting a quantitative measure of activity, or classification models, predicting whether a compound is active or inactive. researchgate.netwikipedia.org

The process typically involves defining the biological activity, calculating molecular descriptors that represent the structural and physicochemical properties of the compounds, and building a statistical model that relates the descriptors to the activity. nih.govresearchgate.netwikipedia.org Machine learning algorithms are increasingly used in cheminformatics and QSAR for predicting molecular properties and activities. researchgate.netnih.gov

Predictive modeling of this compound's biological activity using QSAR can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.netmdpi.com However, the reliability of QSAR models depends on the quality and relevance of the data used for training and the appropriate selection and validation of the model. wikipedia.orgmdpi.com

Ligand-Based and Structure-Based Rational Design of this compound Analogues

Rational drug design aims to design new molecular entities with desired biological activities. wikipedia.org This can be approached using either ligand-based drug design (LBDD) or structure-based drug design (SBDD), and often a combination of both. mdpi.comnih.govmdpi.com

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govgardp.org This approach relies on the analysis of the structural and physicochemical features of known active compounds (ligands) to derive a pharmacophore model or develop QSAR models that capture the essential features for activity. wikipedia.orgnih.govgardp.orgresearchgate.net By studying the properties of active this compound analogues, researchers can infer the molecular requirements for activity and design new compounds that are predicted to bind to the target. nih.govresearchgate.net

Structure-Based Drug Design (SBDD), on the other hand, utilizes the three-dimensional structure of the biological target to guide the design of new ligands. mdpi.comwikipedia.org Techniques like molecular docking and molecular dynamics simulations are central to SBDD, allowing researchers to visualize how this compound interacts with the target binding site and identify key interactions. mdpi.commdpi.com Based on this structural information, new this compound analogues can be designed to optimize interactions with the target and improve binding affinity or other desired properties. mdpi.comwikipedia.org

Rational design of this compound analogues, whether ligand-based or structure-based, involves an iterative process of design, synthesis, and experimental evaluation. Computational methods provide valuable guidance at the design stage, helping to prioritize which compounds to synthesize and test. mdpi.comscispace.com Combining LBDD and SBDD approaches can be particularly powerful, leveraging information from both the ligand and the target to enhance the success of drug discovery projects. mdpi.commdpi.com

Systems Biology and Network Analysis for this compound's Cellular Impact

Systems biology provides a framework to understand the holistic impact of this compound on cellular function by analyzing the complex network of interactions it influences. This compound's inhibition of glucose uptake triggers a cascade of events affecting various metabolic and signaling pathways. Studies have shown that this compound treatment alters the expression of key molecules involved in glucose metabolism and cell survival, including HIF-1α, HK-2, LDH-A, MCT1, p53, Hsp70, IL-2 receptor CD25, and C-myc. invivochem.cn Furthermore, this compound has been observed to influence mitochondrial membrane potential, reactive oxygen species (ROS) generation, and the balance of pro- and anti-apoptotic proteins like Bcl-2/BAX. invivochem.cn These findings highlight that this compound's antineoplastic action involves modulating a complex network of cellular processes. Systems biology, through the integration of experimental observations and mathematical modeling, is essential for revealing how these individual molecular changes contribute to the observed system-level properties, such as inhibited cell survival and increased cell death.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) with this compound Studies

Integrating multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, is crucial for a comprehensive understanding of this compound's cellular impact. Each omics layer provides a unique perspective on the biological system: genomics reveals genetic alterations, transcriptomics shows gene expression levels, proteomics details protein abundance and modifications, and metabolomics captures the profile of small molecules and metabolic intermediates. By integrating these diverse datasets from this compound-treated cells, researchers can establish connections between changes at the genetic level, their manifestation in protein expression, and the ultimate impact on cellular metabolism. For instance, observing changes in the transcriptome and proteome of glucose transporters and glycolytic enzymes upon this compound treatment, alongside alterations in key metabolites, can provide a more complete picture of how this compound perturbs cellular energy metabolism. This integrated approach allows for the identification of key regulatory nodes and pathways affected by this compound that might not be apparent from examining single omics datasets in isolation.

Network Perturbation Analysis by this compound

This compound's interaction with GLUTs initiates a perturbation that propagates through cellular networks, affecting various downstream components and pathways. Network perturbation analysis is a method used to infer the targets and mechanisms of compounds by analyzing how they dysregulate cellular networks, often based on gene expression profiles. Given that this compound treatment leads to altered expression of numerous genes and proteins involved in metabolism and cell survival invivochem.cn, applying network perturbation analysis can help to map the downstream consequences of GLUT inhibition. By examining the changes in the activity and interactions within gene regulatory and protein-protein interaction networks following this compound exposure, researchers can identify the key nodes and pathways that are most significantly affected. This analysis can reveal how this compound's initial interaction with GLUTs leads to the observed changes in glycolytic flux, oxidative phosphorylation, and ultimately, cell fate. invivochem.cn

Mathematical Modeling of this compound's Systemic Effects

Mathematical modeling provides a quantitative framework to simulate and predict the systemic effects of this compound. Models of glucose uptake and metabolism in cancer cells exist and can be adapted to incorporate the inhibitory action of this compound on GLUTs. These models can simulate how different concentrations of this compound affect glucose uptake rates, intracellular glucose concentrations, and the subsequent flux through glycolysis and other metabolic pathways. Furthermore, mathematical models can be developed to explore the impact of this compound on the broader metabolic network and its influence on processes like ATP production, lactate (B86563) synthesis, and the generation of biomass precursors. Agent-based mathematical models have been used to study metabolic interactions within tumors, including the effects of GLUT inhibitors like this compound on metabolic symbiosis between different cell populations. Such models can help predict how this compound might perform in more complex biological environments and identify critical parameters influencing its efficacy.

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being applied in drug discovery and research, offering powerful capabilities for analyzing complex biological data and making predictions. In the context of this compound research, AI and ML can accelerate the understanding of its interactions, predict its properties, and potentially guide the design of novel inhibitors.

AI-Driven Prediction of this compound-Target Interactions

Machine Learning for this compound Property Prediction and Design

Machine learning is a valuable tool for predicting various properties of this compound and guiding the design of new compounds with desired characteristics. ML models can be trained on experimental data of this compound and structurally related compounds to predict properties such as binding affinity to specific GLUT isoforms, metabolic stability, or cellular permeability. For example, quantitative structure-property relationship (QSPR) models using ML can correlate structural features of this compound analogs with their inhibitory activity or other relevant properties. Furthermore, generative ML models can be employed to design novel molecules with predicted inhibitory activity against GLUTs, potentially leading to the discovery of new pan-GLUT inhibitors with improved potency or selectivity. In silico prediction of this compound's drug-likeness, a form of property prediction, has already been explored computationally. ML techniques can automate and enhance such predictions, accelerating the process of identifying promising this compound analogs for further research.

Glutor S Role in Cellular and Systemic Biological Processes

Glutor's Influence on Cellular Homeostasis and Regulation.

This compound's primary influence on cellular homeostasis stems from its ability to inhibit glucose uptake. By blocking GLUT1, GLUT2, and GLUT3, this compound effectively reduces the intracellular availability of glucose, a primary energy substrate. researchgate.nettocris.comfishersci.co.uk This reduction in glucose uptake leads to a state of metabolic stress, particularly in cells highly dependent on glycolysis, such as many cancer cells. fishersci.co.ukguidetopharmacology.org The inhibition of glucose transport by this compound has been shown to decrease glycolytic flux, impacting cellular energy production in the form of ATP. researchgate.netfishersci.co.uknih.gov This metabolic perturbation can trigger adaptive responses within the cell aimed at restoring energy balance, although in sensitive cells, it can lead to a metabolic crisis. cdutcm.edu.cn Studies have indicated that this compound treatment can lead to deregulated pH homeostasis, likely as a consequence of diminished lactate (B86563) production, a byproduct of glycolysis. fishersci.co.ukcenmed.com

Research findings highlight the impact of this compound on cellular homeostasis:

Cellular Process AffectedObserved Effect of this compound Treatment
Glucose UptakeSignificantly decreased researchgate.netfishersci.co.uk
Glycolytic FluxPotently reduced researchgate.netfishersci.co.uk
ATP ProductionReduced nih.gov
pH HomeostasisDeregulated, decreased lactate production fishersci.co.ukcenmed.com

This compound's Impact on Specific Cellular Signaling Cascades.

The metabolic changes induced by this compound can significantly impact various intracellular signaling cascades crucial for cell survival, proliferation, and death. Inhibition of glucose uptake and the subsequent reduction in glycolysis can lead to a decrease in the expression of key metabolic enzymes such as Hexokinase-2 (HK-2) and Lactate Dehydrogenase-A (LDH-A), which are central to the glycolytic pathway. fishersci.co.ukcenmed.com Furthermore, this compound has been shown to modulate the expression of hypoxia-inducible factor 1α (HIF-1α), a key regulator of gene expression under low-oxygen conditions and a driver of glycolytic metabolism in cancer cells. fishersci.co.ukcenmed.com

Beyond metabolic enzymes, this compound's influence extends to signaling pathways controlling cell survival and apoptosis. Studies have demonstrated that this compound treatment can modulate the expression of proteins like p53, a critical tumor suppressor involved in cell cycle arrest and apoptosis. cenmed.comfishersci.ca Alterations in the Bcl-2/BAX ratio, key regulators of the intrinsic apoptotic pathway, have also been observed following this compound treatment, favoring pro-apoptotic signaling. cenmed.comfishersci.ca The AMPK/p38 MAPK signaling pathway, known to be activated under conditions of energy stress, is also implicated in the cellular response to this compound, contributing to observed effects on mitochondrial membrane potential and reactive oxygen species (ROS) expression. guidetomalariapharmacology.org

Research findings on signaling cascades affected by this compound include:

Signaling Molecule/PathwayObserved Effect of this compound TreatmentRelevant Process
HIF-1αDecreased expression fishersci.co.ukcenmed.comGlycolysis, Hypoxic Response
HK-2Decreased expression fishersci.co.ukcenmed.comGlycolysis
LDH-ADecreased expression fishersci.co.ukcenmed.comGlycolysis, Lactate Production
p53Modulated expression, Upregulation observed cenmed.comfishersci.caCell Cycle Control, Apoptosis
Bcl-2/BAX RatioAltered, favoring BAX cenmed.comfishersci.caApoptosis (Mitochondrial Pathway)
AMPK/p38 MAPK PathwayImplicated in response guidetomalariapharmacology.orgEnergy Stress Response, Mitochondrial Function, ROS Production

This compound's Modulation of Subcellular Organelle Function.

This compound's impact on cellular metabolism extends to the modulation of subcellular organelle function, particularly affecting mitochondria. The reduction in glucose availability and glycolytic flux induced by this compound can lead to increased reliance on oxidative phosphorylation (OXPHOS) in some cell types as an alternative energy source. tocris.com However, in sensitive cells, this metabolic shift can also contribute to mitochondrial dysfunction. This compound treatment has been shown to trigger depolarization of the mitochondrial membrane potential, a critical event in initiating apoptosis. cenmed.comuni.lu This depolarization is associated with increased intracellular ROS expression, which can further contribute to cellular damage and the activation of cell death pathways. cenmed.comguidetomalariapharmacology.orguni.lu While the direct mechanisms by which this compound influences other organelles are less extensively documented in the provided information, its broad impact on glucose metabolism suggests potential indirect effects on processes like endoplasmic reticulum function, which can be influenced by cellular energy levels and metabolic stress.

Research findings related to organelle function modulation by this compound include:

OrganelleObserved Effect of this compound TreatmentAssociated Phenomenon
MitochondriaDepolarization of mitochondrial membrane potential cenmed.comuni.luInduction of apoptosis, Increased ROS expression cenmed.comguidetomalariapharmacology.orguni.lu
MitochondriaHigher mitochondrial dependency observed in some cells tocris.comMetabolic adaptation to reduced glycolysis

This compound and Cell Cycle Regulation.

The availability of glucose and the state of cellular metabolism are intimately linked to the regulation of the cell cycle. By inhibiting glucose uptake and impacting metabolic pathways, this compound can influence cell cycle progression. Research indicates that this compound treatment can induce cell cycle arrest, preventing cells from proliferating. fishersci.ca This effect is likely a consequence of the metabolic stress imposed by glucose deprivation, which can activate cell cycle checkpoints. The modulation of proteins involved in cell survival and growth, such as p53 and c-Myc, by this compound further supports its role in influencing cell cycle regulation. cenmed.com Reduced glucose availability can limit the biosynthesis of macromolecules required for cell division, contributing to cell cycle inhibition.

While specific detailed data tables solely on this compound's impact on cell cycle phases are not available within the provided search results, the induction of cell cycle arrest is a reported effect. fishersci.ca

This compound's Effects on Macromolecular Assemblies and Complexes.

This compound's primary interaction involves glucose transporters (GLUTs), which are macromolecular assemblies embedded within the cell membrane. This compound binds to GLUT1, GLUT2, and GLUT3, directly interfering with their function of transporting glucose. frontiersin.orgresearchgate.nettocris.com Beyond this direct interaction, this compound's impact on cellular signaling pathways and metabolic processes can indirectly affect the formation, stability, or function of other macromolecular assemblies and protein complexes. For instance, the observed changes in the expression levels of various proteins involved in glycolysis, cell survival, and apoptosis suggest that this compound influences the cellular machinery at a molecular level. fishersci.co.ukcenmed.comfishersci.ca The potential for synergistic effects when combined with inhibitors targeting other metabolic pathways, such as glutaminase (B10826351) inhibitors, further highlights how this compound's actions can integrate with or influence other cellular complexes and pathways to achieve a combined biological outcome. tocris.comfishersci.co.uknih.gov While detailed structural or functional analyses of how this compound directly impacts a wide range of macromolecular assemblies are not extensively described in the provided information, its role in disrupting fundamental metabolic processes implies a broad influence on cellular components and complexes dependent on glucose availability and metabolic state.

The most directly impacted macromolecular assemblies are the glucose transporters themselves.

Macromolecular Assembly/ComplexObserved Effect of this compound Treatment
GLUT1, GLUT2, GLUT3Inhibition of glucose transport activity through binding frontiersin.orgresearchgate.nettocris.com

Further detailed research is needed to fully elucidate this compound's comprehensive effects on a wider range of macromolecular assemblies and complexes within the cell.

Future Research Trajectories and Emerging Paradigms in Glutor Studies

Integration of Multi-Scale Modeling and Experimental Glutor Data.

Understanding the intricate interactions of this compound with its target proteins, particularly GLUT isoforms, necessitates the integration of computational modeling with experimental data. Multi-scale modeling approaches, which bridge different levels of biological organization from molecular to cellular, are becoming increasingly important in chemical biology mdpi.comnih.govresearchgate.netmdpi.com. For this compound, this involves combining structural information of GLUT1 and GLUT3, often retrieved from databases like the Protein Data Bank, with computational techniques such as molecular docking and molecular dynamics simulations researchgate.net. These computational methods can predict binding affinities, characterize the dynamics of the this compound-GLUT complex, and identify key interaction residues researchgate.net.

Experimental data, such as in vitro binding assays, cellular glucose uptake inhibition studies, and measurements of this compound's effects on metabolic pathways, provide crucial validation and input for these models frontiersin.orgnih.gov. Integrating experimental data with computational predictions allows for the refinement of models, leading to a more accurate picture of how this compound interacts with GLUTs at the atomic level and how these interactions translate into cellular responses researchgate.net. Future work will likely involve more sophisticated multi-scale models that can capture the dynamic nature of protein-ligand interactions and integrate diverse experimental datasets, including kinetics and thermodynamics, to provide a comprehensive understanding of this compound's mechanism of action mdpi.comnih.govresearchgate.net.

Advancements in Chemical Biology Tools and Technologies for this compound Research.

The study of small molecules like this compound in biological systems is heavily reliant on the development and application of advanced chemical biology tools and technologies acs.orgnih.gov. These tools encompass a range of small-molecule-based technologies designed for visualizing, measuring, or localizing biomolecules and their interactions acs.org. For this compound research, advancements in this area could include the development of highly sensitive and specific probes to track this compound's distribution in cells and tissues, monitor its engagement with GLUT targets in real-time, and identify potential off-target interactions acs.orgnih.gov.

Technologies such as activity-based protein profiling (ABPP) could be adapted to identify the specific GLUT isoforms or other proteins that this compound interacts with in complex biological samples nih.gov. The development of chemical probes incorporating reactive handles, such as those used in click chemistry or photoactivation, could enable covalent labeling of this compound's binding partners for subsequent isolation and identification acs.orgnih.gov. Furthermore, advancements in technologies for studying small molecule-RNA interactions or targeted protein degradation, while not directly describing this compound's inhibitory mechanism, highlight the broader technological landscape that can be leveraged to develop novel methods for interrogating this compound's biological effects and potential new applications arrakistx.comresearchgate.net.

Rational Design Principles for Novel this compound Analogues with Enhanced Specificity.

This compound has been identified as a pan-inhibitor of GLUT1, GLUT2, and GLUT3 frontiersin.org. A key area for future research involves the rational design of novel this compound analogues with enhanced specificity for particular GLUT isoforms or improved potency nih.govjneonatalsurg.com. This process is guided by structural information about the binding sites of different GLUTs and the interaction details revealed by computational modeling and experimental studies of this compound nih.govresearchgate.net.

Exploration of this compound's Biological Roles in Complex Systems Beyond Single Cells.

While studies in single-cell systems have provided fundamental insights into this compound's effects on glucose uptake and metabolism frontiersin.orgnih.gov, understanding its full biological roles requires exploring its activity in more complex systems. Future research will extend beyond single-cell cultures to investigate this compound's impact in three-dimensional tissue models, organoids, and in vivo animal models researchgate.netresearchgate.net.

Studying this compound in these complex systems allows for the investigation of its effects on cellular interactions, tissue-level metabolic fluxes, and systemic physiological responses researchgate.net. This includes examining how this compound influences glucose homeostasis in different organs, its impact on the tumor microenvironment, and its potential effects on metabolic crosstalk between different cell types frontiersin.orgnih.gov. Such studies are crucial for assessing the therapeutic potential of this compound in diseases involving dysregulated glucose metabolism and for identifying potential systemic effects.

Emerging Bioorthogonal and In Vivo Chemistry Applications for this compound Probes.

The ability to study the behavior of small molecules in living organisms without causing significant perturbation is a major goal in chemical biology nih.govescholarship.org. Emerging bioorthogonal and in vivo chemistry techniques offer exciting possibilities for this compound research springernature.comacs.org. Bioorthogonal reactions are highly selective chemical transformations that can occur within a biological setting without reacting with endogenous functional groups nih.govspringernature.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.